N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with a tert-butyl group, a methoxy group, and a dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzamide core: This can be achieved by reacting 3-methoxy-4-aminobenzoic acid with tert-butyl isocyanide under suitable conditions.
Introduction of the dioxaborolane moiety: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction, where the benzamide derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products
Oxidation: Formation of N-(tert-butyl)-3-hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Reduction: Formation of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Formation of various biaryl compounds depending on the coupling partner.
Scientific Research Applications
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling. The benzamide core can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- **N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
N-(tert-butyl)-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a benzamide core with a dioxaborolane moiety. This structure provides a versatile platform for various chemical transformations and biological interactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C18H28BNO4 |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-tert-butyl-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-13(14(11-12)22-8)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
YKQWFVYRAIHSPH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)(C)C)OC |
Origin of Product |
United States |
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